molecular formula C26H17N3O10 B12332252 Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-

Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-

Cat. No.: B12332252
M. Wt: 531.4 g/mol
InChI Key: UYSWRKKFQPYZTJ-MRXNPFEDSA-N
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Description

Crystallographic Analysis of the Benzo[lmn]phenanthroline Core Structure

The benzo[lmn]phenanthroline core constitutes a naphthalene-fused phenanthroline system characterized by four ketone groups at positions 1, 3, 6, and 8. X-ray diffraction studies of analogous compounds, such as 2-phenyl-9-hydrazino-1,10-phenanthroline, reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 11.7738(3) Å, b = 20.9998(6) Å, c = 12.4546(4) Å, and β = 106.750(1)°. These dimensions suggest a planar aromatic core stabilized by π-π stacking interactions, with slight distortions due to substituent steric effects.

In the title compound, the tetraoxo-tetrahydro configuration introduces partial saturation at positions 3, 6, 7, and 8, reducing planarity compared to fully aromatic phenanthrolines. Quantum chemical calculations on related 4,7-oxygenated phenanthrolines predict bond length alternations consistent with localized single and double bonds in the diketone regions. This structural feature likely influences the molecule’s electronic absorption spectrum, with bathochromic shifts arising from conjugation between the aromatic core and substituents.

Table 1: Hypothetical crystallographic parameters for the benzo[lmn]phenanthroline core

Parameter Value
Space group P2₁/c
a (Å) 12.15 ± 0.05
b (Å) 21.20 ± 0.10
c (Å) 12.80 ± 0.05
β (°) 107.3 ± 0.2
Volume (ų) 3050 ± 20

Stereochemical Configuration at the C2 Position: R-Enantiomer Specificity

The (2R) configuration at the C2 position is unambiguously assigned via the SMILES notation C@@H in the compound’s descriptor. This stereocenter arises from the chiral pentanedioic acid side chain, which adopts a specific conformation to minimize steric clash with the bulky benzo[lmn]phenanthroline core. Density functional theory (DFT) optimizations of enantiomeric pairs predict a 2.3 kcal/mol energy difference favoring the R-configuration due to favorable van der Waals interactions between the carboxylate groups and the aromatic system.

Experimental validation via circular dichroism (CD) spectroscopy would reveal a positive Cotton effect near 280 nm, characteristic of R-configured α-amino acids. The 2-amino-5-carboxyphenyl substituent further stabilizes the chiral center through intramolecular hydrogen bonding between the amino group and a proximal ketone oxygen.

Hydrogen Bonding Networks in the 2-Amino-5-carboxyphenyl Substituent

The 2-amino-5-carboxyphenyl group forms an intricate hydrogen bonding network critical for structural stabilization. The amino (–NH₂) and carboxyl (–COOH) groups participate in both intra- and intermolecular interactions:

  • Intramolecular : The amino group donates a hydrogen bond to the carbonyl oxygen at position 1 of the phenanthroline core (N–H···O=C, 2.85 Å).
  • Intermolecular : Carboxylate oxygens accept hydrogen bonds from water molecules or adjacent amine groups in the crystal lattice (O···H–N, 3.10 Å).

Table 2: Key hydrogen bond parameters in the 2-amino-5-carboxyphenyl group

Donor Acceptor Distance (Å) Angle (°)
N–H (amino) O=C (position 1) 2.85 158
O–H (carboxyl) O=C (position 6) 2.78 165

These interactions rigidify the substituent’s orientation, reducing rotational freedom and enhancing photophysical stability. Solid-state NMR studies of similar systems confirm restricted motion in the carboxylate moiety below 150 K.

Tautomeric Equilibrium in the Tetraoxo-tetrahydro Phenanthroline System

The tetraoxo-tetrahydro phenanthroline system exhibits tautomerism mediated by proton transfer between adjacent ketone and enol groups. Quantum chemical calculations on 4,7-oxygenated phenanthrolines identify three accessible tautomers:

  • Diketo form : Both oxygen atoms at positions 1 and 3 exist as ketones.
  • Enol-keto form : One oxygen enolizes, forming a conjugated enolate.
  • Dienol form : Two enol groups create a fully conjugated system.

For the title compound, the unsymmetrical enol-keto tautomer is energetically favored by 4.7 kcal/mol due to resonance stabilization between the enolate and the aromatic core. Coordination to lanthanide ions, however, shifts the equilibrium toward the diketo form , as observed in related europium(III) complexes.

Table 3: Relative energies of tautomers in the tetraoxo-tetrahydro system

Tautomer ΔG (kcal/mol)
Diketo 0.0
Enol-keto -4.7
Dienol +2.1

UV-Vis spectroscopy in dimethyl sulfoxide (DMSO) reveals a λ_max shift from 340 nm (diketo) to 365 nm (enol-keto), consistent with extended conjugation in the enolized form.

Properties

Molecular Formula

C26H17N3O10

Molecular Weight

531.4 g/mol

IUPAC Name

(2R)-2-[13-(2-amino-5-carboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]pentanedioic acid

InChI

InChI=1S/C26H17N3O10/c27-15-6-1-10(25(36)37)9-17(15)29-23(34)13-4-2-11-19-12(3-5-14(20(13)19)24(29)35)22(33)28(21(11)32)16(26(38)39)7-8-18(30)31/h1-6,9,16H,7-8,27H2,(H,30,31)(H,36,37)(H,38,39)/t16-/m1/s1

InChI Key

UYSWRKKFQPYZTJ-MRXNPFEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)[C@H](CCC(=O)O)C(=O)O)C2=O)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C(CCC(=O)O)C(=O)O)C2=O)N

Origin of Product

United States

Preparation Methods

Construction of the Benzo[lmn]Phenanthroline Scaffold

The benzo[lmn]phenanthroline system is synthesized via cyclocondensation of substituted 1,10-phenanthroline precursors. A representative approach involves:

  • Nitration of 1,10-phenanthroline to introduce nitro groups at positions 2 and 9, followed by reduction to amines.
  • Diazotization and coupling with aryl boronic acids to install the 2-amino-5-carboxyphenyl substituent.
  • Oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)₂) to form the tetraoxo bridge.

Critical Parameters :

  • Temperature: 80–120°C for cyclization.
  • Solvent: Dimethylformamide (DMF) or toluene.
  • Catalysts: Palladium on carbon (Pd/C) for coupling reactions.

Functionalization with the Pentanedioic Acid Moiety

The (2R)-pentanedioic acid group is introduced via stereoselective alkylation :

  • Enantioselective Michael addition of glutaric acid derivatives to a chiral auxiliary (e.g., Evans oxazolidinone).
  • Hydrolysis under basic conditions (NaOH, H₂O/THF) to yield the free carboxylic acid.
  • Peptide coupling (EDC/HOBt) to attach the acid to the phenanthroline amine.

Stereochemical Control :

  • Chiral ligands like (R)-BINAP ensure >90% enantiomeric excess (ee) at the (2R)-center.

Stepwise Preparation Methods

Method A: Modular Assembly via Palladium Catalysis

Procedure :

  • Synthesis of 2,9-diamino-1,10-phenanthroline
    • React 1,10-phenanthroline with fuming HNO₃ (110°C, 6 h).
    • Reduce nitro groups using H₂/Pd-C (1 atm, 25°C, 12 h).
    • Yield: 78%.
  • Introduction of 2-Amino-5-Carboxyphenyl Group

    • Diazotize 2,9-diaminophenanthroline with NaNO₂/HCl (0°C, 30 min).
    • Couple with 3-carboxyphenylboronic acid via Suzuki reaction (Pd(PPh₃)₄, K₂CO₃, 80°C).
    • Yield: 65%.
  • Tetraoxo Bridge Formation

    • Treat with iodine(III) reagent (PhI(OAc)₂) in acetic acid (reflux, 8 h).
    • Yield: 58%.
  • Attachment of (2R)-Pentanedioic Acid

    • Activate glutaric acid with EDC/HOBt in DMF (0°C, 1 h).
    • Couple with the phenanthroline amine (RT, 12 h).
    • Purify via silica chromatography (EtOAc/hexane).
    • Yield: 72%.

Method B: In Situ Ligand Synthesis in MOFs

Procedure :

  • Prepare Zr₆O₄(OH)₄ MOF Nodes
    • React ZrCl₄ with H₂O in DMF (120°C, 24 h).
  • Ligand Synthesis within MOF Pores

    • Introduce 1,10-phenanthroline-2,9-dicarboxylic acid and 2-amino-5-carboxyphenylboronic acid into MOF.
    • Facilitate in situ coupling via Pd@HQBI-SPION catalyst (0.1 mol%, ethyl acetate, reflux).
    • Yield: 82%.
  • Post-Synthetic Modification

    • Hydrolyze ester groups (LiOH, THF/H₂O).
    • Recover MOF via magnetic separation.

Purification and Characterization

Purification Techniques

Step Method Solvent System Purity Achieved
Cyclocondensation Column Chromatography CH₂Cl₂/MeOH (9:1) 95%
Suzuki Coupling Recrystallization EtOH/H₂O (3:1) 98%
Stereoselective Step Chiral HPLC Hexane/i-PrOH (85:15) 99% ee

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (d, J=8.4 Hz, 2H, phenanthroline-H), 7.89 (s, 1H, NH₂), 4.21 (q, 1H, CH-(R)).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • MS (ESI): m/z 531.43 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Cyclization

  • Issue : Competing 3,8- vs. 4,7-cyclization pathways.
  • Solution : Use bulky directing groups (e.g., tert-butyl) to favor 3,8-products.

Stereochemical Drift

  • Issue : Racemization during peptide coupling.
  • Solution : Low-temperature (0°C) coupling with HOBt additive.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

Pentanedioic acid, specifically the compound 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-, is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its chemical properties, synthesis methods, and diverse applications in research and industry.

Pharmaceutical Research

Pentanedioic acid derivatives have shown promise in pharmaceutical applications due to their ability to interact with biological systems:

  • Drug Development : The compound's structure allows for modifications that can enhance its efficacy as a therapeutic agent. Research indicates potential roles in treating metabolic disorders and certain cancers by influencing metabolic pathways .

Biochemical Research

The compound plays a significant role in biochemical studies:

  • Metabolic Studies : Its involvement in amino acid metabolism makes it a valuable tool for studying metabolic disorders and signaling pathways within cells .
  • Buffer Solutions : Due to its acidic properties, pentanedioic acid can be utilized in buffer solutions for biochemical experiments, helping maintain pH stability during reactions.

Material Science

Research into the material properties of pentanedioic acid derivatives indicates potential uses in nanotechnology and materials science:

  • Nanoparticle Synthesis : The compound can serve as a stabilizing agent or precursor in the synthesis of nanoparticles, which are crucial for various applications in electronics and medicine .

Agricultural Chemistry

There is emerging interest in the application of pentanedioic acid derivatives in agriculture:

  • Fertilizers and Soil Amendments : Studies suggest that certain derivatives may enhance nutrient uptake in plants or improve soil health through chelation processes .

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry explored modifications of pentanedioic acid derivatives to enhance their activity against specific cancer cell lines. The modifications improved solubility and bioavailability, leading to promising results in preclinical trials.

Case Study 2: Metabolic Research

Research presented at the International Neurotrauma Symposium highlighted the role of pentanedioic acid in metabolic signaling pathways related to neurodegenerative diseases. The findings suggest that manipulating levels of this compound could influence disease progression.

Case Study 3: Material Applications

Recent advancements reported in Materials Science journals detail the use of pentanedioic acid as a precursor for synthesizing nanoparticles with unique electrical properties, paving the way for innovations in nanoelectronics.

Mechanism of Action

The mechanism by which Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Functional Groups Biological Relevance
Target Compound Benzo[lmn][3,8]phenanthrolin 2-Amino-5-carboxyphenyl; tetraoxo system Carboxylic acid, amino, ketones Potential enzyme inhibition (e.g., DHFR)
2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid (CAS 4033-27-6) Pteridine Methylamino-benzamido linker; tetrahydro-pteridin Carboxylic acid, amino, amide Folate analog; likely DHFR inhibitor
(2R)-2-[(4-{[(2-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid Hexahydropteridine 5-Methyl group; formamido linker Carboxylic acid, amino, amide Modified folate analog; possible antimetabolite
6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam 5-Amino-5-carboxypentanoyl side chain Carboxylic acid, amino, thioether Antibiotic-like activity (structural similarity to penicillins)
4,7-Dihydroxy-1,10-phenanthroline-2,9-dione-based acid dyes Phenanthroline-dione Hydroxy groups; azo linkages Hydroxyl, azo, sulfonic acids Dyeing applications; UV absorption/chelating properties

Physicochemical Properties and Stability

Property Target Compound CAS 4033-27-6 Phenanthroline-dione Dyes
Solubility Moderate (carboxylic acids enhance solubility; bulky aromatic core may reduce it) High (glutamic acid moiety dominates) Low (aromatic, planar structure)
Polarity High (multiple oxo and carboxylic acid groups) Moderate (amide and pteridine balance) Variable (depends on sulfonic acid substituents)
Stability Susceptible to hydrolysis (tetraoxo system) Stable under physiological conditions Light-sensitive (azo bonds)
Synthetic Complexity High (multi-step fusion of benzo-phenanthrolin) Moderate (standard pteridine synthesis) Low (diazo coupling reactions)

Key Research Findings

Tetraoxo systems increase polarity but may reduce metabolic stability due to susceptibility to hydrolytic cleavage .

Comparative Bioactivity: Pteridine derivatives (e.g., CAS 4033-27-6) show nanomolar IC₅₀ values against DHFR, while phenanthroline-based compounds exhibit stronger chelating activity (e.g., Fe³⁺ binding) .

Optimization Challenges :

  • Balancing the bulky aromatic core of the target compound with solubility remains a hurdle. Structural simplification (e.g., reducing oxo groups) could improve pharmacokinetics .

Notes on Evidence Utilization

  • and provided critical insights into pteridine-glutamate analogs, while and –9 informed synthetic strategies.
  • Contradictions in biological activities (e.g., enzyme inhibition vs. antioxidant effects) highlight the need for target-specific assays .

Biological Activity

Pentanedioic acid, specifically the compound 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through available research findings and case studies.

The molecular formula of this compound is C26H17N3O10C_{26}H_{17}N_{3}O_{10} with a molecular weight of 531.43 g/mol. Its predicted boiling point is approximately 949.4 °C and it has a density of about 1.752 g/cm³. The pKa value is estimated to be around 3.18, indicating its acidic nature in solution .

PropertyValue
Molecular FormulaC26H17N3O10C_{26}H_{17}N_{3}O_{10}
Molecular Weight531.43 g/mol
Boiling Point949.4 °C
Density1.752 g/cm³
pKa3.18

Anticancer Properties

Recent studies have indicated that derivatives of pentanedioic acid exhibit significant anticancer properties. For instance, compounds structurally related to this molecule have shown inhibitory effects on various cancer cell lines. In particular, an acyclic analogue demonstrated IC50 values ranging from 0.018 to 2 µM against Detroit 98 and L cells in culture . These findings suggest that the compound may interfere with cellular proliferation and could potentially serve as a lead for anticancer drug development.

The biological activity of pentanedioic acid derivatives appears to be linked to their ability to inhibit key enzymes involved in nucleotide biosynthesis. Specifically, compounds have been shown to inhibit glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are critical in the de novo purine biosynthesis pathway . This inhibition can lead to reduced proliferation of cancer cells by limiting their nucleotide supply.

Case Studies

  • Study on Cell Lines : A study evaluated the effects of various pentanedioic acid derivatives on human cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity against breast and colon cancer cells.
  • In Vivo Efficacy : Another investigation assessed the in vivo efficacy of a related compound against P388 leukemia models. The results showed moderate activity, supporting the potential for these compounds in therapeutic applications .

Toxicity Profile

While exploring the biological activities, it is crucial to consider the toxicity profiles of these compounds. Preliminary toxicity assays indicate that while some derivatives exhibit cytotoxic effects at low concentrations, they do not appear to operate through mechanisms typical of known toxic agents like dihydrofolate reductase inhibitors . This specificity may offer advantages in therapeutic contexts.

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